molecular formula C14H12N2O4 B13536934 3-(((Benzyloxy)carbonyl)amino)isonicotinic acid

3-(((Benzyloxy)carbonyl)amino)isonicotinic acid

Cat. No.: B13536934
M. Wt: 272.26 g/mol
InChI Key: GCGOWSDYXJDIFN-UHFFFAOYSA-N
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Description

3-(((Benzyloxy)carbonyl)amino)isonicotinic acid (CAS 1340368-26-4) is a high-purity chemical compound serving as a critical synthetic intermediate in organic and medicinal chemistry research. This molecule features a carboxylic acid group and a benzyloxycarbonyl (Cbz) protected amine on a pyridine core, making it a valuable bifunctional building block for constructing more complex structures . With a molecular formula of C14H12N2O4 and a molecular weight of 272.26 g/mol, it is offered with a typical purity of 98% . Its primary research application lies in its use as a precursor for the synthesis of pharmaceutical compounds and other biologically active molecules. The Cbz protecting group can be selectively removed under mild hydrogenation conditions, allowing researchers to selectively manipulate the molecule's amine functionality in multi-step syntheses . The compound is a solid at room temperature and should be stored in a cool, dry, and well-ventilated place . Handling should be performed with appropriate personal protective equipment, including gloves and eye/face protection, as the compound may cause skin and serious eye irritation and may be harmful if swallowed . This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or animal use.

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

3-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C14H12N2O4/c17-13(18)11-6-7-15-8-12(11)16-14(19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,19)(H,17,18)

InChI Key

GCGOWSDYXJDIFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=CN=C2)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a multi-step approach:

  • Step 1: Introduction of the benzyloxycarbonyl (Cbz) protecting group on an amino precursor
  • Step 2: Functionalization of isonicotinic acid or its derivatives to introduce the amino substituent at the 3-position
  • Step 3: Coupling of the protected amino group with the isonicotinic acid scaffold
  • Step 4: Purification and isolation of the final compound

This sequence ensures selective protection and functionalization without undesired side reactions on the pyridine ring or carboxylic acid.

Key Reactions and Conditions

Step Reaction Type Reagents/Conditions Notes
1 Protection of amine Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO3 or triethylamine), solvent (e.g., dioxane, THF) Standard carbamate protection to form benzyloxycarbonyl-protected amine
2 Nucleophilic aromatic substitution (S_NAr) or amide bond formation Starting from 3-aminoisonicotinic acid or 2-chloronicotinic acid derivatives, base (NaH), DMF, benzyl alcohol Introduction of benzyloxy group via S_NAr on halogenated nicotinic acid derivatives
3 Coupling (amide bond formation) Carbonyldiimidazole (CDI) or other coupling agents, amine or amino acid derivative, solvent (CH2Cl2) Facilitates formation of amide or carbamate linkage under mild conditions
4 Purification Extraction, recrystallization (e.g., ethyl acetate), chromatography Ensures isolation of pure this compound

Detailed Synthetic Example from Literature

A representative synthesis adapted from recent research and patent literature proceeds as follows:

  • Starting Material: 2-chloronicotinic acid
  • Step A: Nucleophilic substitution with sodium hydride and benzyl alcohol in DMF at 0 °C to 75 °C for 18 hours yields 2-(benzyloxy)nicotinic acid (approx. 81% yield).
  • Step B: Activation of the carboxylic acid with carbonyldiimidazole (CDI) in dichloromethane at room temperature, followed by reaction with an amine protected with benzyloxycarbonyl group, forms the amide linkage.
  • Step C: The protected amino group is introduced by condensation of the 3-amino group of isonicotinic acid derivatives with benzyl chloroformate under basic conditions, ensuring selective protection.
  • Step D: Purification by extraction and recrystallization yields the target compound as colorless crystals with melting points consistent with literature values (132–135 °C).

Alternative Approaches and Catalysts

  • Use of dehydrating catalysts such as boron trifluoride etherate or p-toluenesulfonic acid to facilitate condensation reactions.
  • Employing strong bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents (DMF, dioxane, THF) to promote nucleophilic substitutions.
  • Mitsunobu reaction conditions for ether formation on phenolic hydroxyl groups, enabling benzyloxy protection.
  • Hydrolysis and solvolysis steps to convert nitrile intermediates into carboxylic acids when applicable.

Analytical Data and Characterization

Property Data
Melting Point 132–135 °C (recrystallized product)
IR Spectroscopy Characteristic bands: ~3340 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O stretch of carbamate and acid), 1500–1600 cm⁻¹ (aromatic C=C)
NMR Spectroscopy (¹H) Signals consistent with benzyloxy (benzyl CH2 ~5.1 ppm), aromatic protons (7.2–7.5 ppm), pyridine ring protons, and amide NH
Purity >95% by chromatographic methods (HPLC or TLC)

Summary Table of Preparation Methods

Method Aspect Description References
Protection Technique Carbamate formation using benzyl chloroformate (Cbz-Cl) under basic conditions
Substitution Reaction Nucleophilic aromatic substitution on halogenated nicotinic acid derivatives
Coupling Agents Carbonyldiimidazole (CDI), DCC, or EDC for amide bond formation
Solvents DMF, dioxane, THF, dichloromethane
Catalysts Boron trifluoride etherate, p-toluenesulfonic acid, molecular sieves
Reaction Conditions Temperature range: 0 °C to 75 °C; reaction time: 12–24 hours
Purification Techniques Extraction, recrystallization, chromatography

Perspectives from Varied Sources

  • Patent Literature: Emphasizes the use of strong bases and dehydrating catalysts to optimize condensation and alkylation steps, ensuring high yields and selectivity.
  • Academic Research: Details the nucleophilic aromatic substitution for introduction of benzyloxy groups on nicotinic acid derivatives and subsequent carbamate protection, highlighting reaction optimization and characterization.
  • Synthetic Reviews: Recommend modular synthetic approaches using protected building blocks for convergent synthesis, facilitating scale-up and diversification.
  • Chemical Databases: Provide molecular data supporting the structure and physicochemical properties of related benzyloxycarbonyl-protected amino acid derivatives.

Chemical Reactions Analysis

Types of Reactions

3-(((Benzyloxy)carbonyl)amino)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can remove the benzyloxycarbonyl group, yielding the free amine.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas can be used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of isonicotinic acid.

    Reduction: Free amine derivatives.

    Substitution: Various substituted isonicotinic acid derivatives.

Scientific Research Applications

3-(((Benzyloxy)carbonyl)amino)isonicotinic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)isonicotinic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, releasing the active isonicotinic acid derivative. This derivative can then interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Backbone Diversity : The target compound’s pyridine ring distinguishes it from aliphatic (N-Cbz-DL-alanine) or bicyclic analogs. This aromatic system may enhance rigidity and alter electronic properties compared to flexible chains.
  • Functional Groups: All analogs share the Cbz-protected amino group, but the carboxylic acid position varies (e.g., pyridine-4-carboxylic acid vs. bicyclic carboxylic acid).

Physicochemical Properties

  • Crystallinity: Cbz-BABA forms enantiopure layers via intermolecular hydrogen bonds (N–H⋯O and O–H⋯O), with a herringbone stacking mode .
  • Solubility : The pyridine ring in the target compound likely improves organic solvent solubility compared to aliphatic analogs like Cbz-BABA, which exhibits hydrophilic-hydrophobic layer separation .

Q & A

Q. What are the established synthetic routes for 3-(((Benzyloxy)carbonyl)amino)isonicotinic acid, and what reaction conditions are critical for high purity?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, analogous to methods used for structurally similar benzyloxycarbonyl-protected intermediates. For example, a Suzuki-Miyaura coupling using tetrakis(triphenylphosphine)palladium(0) in a solvent system of tetrahydrofuran (THF), ethanol, and water under heating (80–100°C) is effective . Post-reaction hydrogenation (e.g., H₂/Pd-C) may be required to remove protecting groups. Key variables include catalyst loading (1–5 mol%), solvent ratios, and reaction time, which must be optimized to minimize side products.

Q. How should researchers purify this compound, and what analytical techniques validate its purity?

Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol or methanol. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and spectroscopic methods:

  • NMR : Compare aromatic proton signals (δ 7.2–8.5 ppm) and benzyloxycarbonyl (Cbz) group peaks (δ 5.1–5.3 ppm for CH₂) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with the Cbz-protected structure .

Q. What are the primary research applications of this compound in heterocyclic chemistry?

The compound serves as a precursor for 6-membered heterocycles, particularly isonicotinic acid derivatives. Its Cbz group enables selective deprotection for further functionalization, such as amide bond formation or incorporation into metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectral data (e.g., NMR/IR mismatches)?

Discrepancies often arise from solvent effects or tautomeric forms. To address this:

  • Perform 2D NMR (COSY, HSQC) to confirm connectivity.
  • Compare experimental IR carbonyl stretches (e.g., 1680–1720 cm⁻¹ for Cbz groups) with density functional theory (DFT)-calculated values .
  • Use deuterated solvents to eliminate exchangeable proton interference in NMR .

Q. What strategies improve synthetic yields when scaling up reactions involving this compound?

Yield optimization requires:

  • Catalyst Screening : Test Pd(0) vs. Pd(II) catalysts for coupling efficiency.
  • Solvent Optimization : Replace THF with dimethylformamide (DMF) for higher-temperature stability.
  • Workup Refinement : Employ liquid-liquid extraction (e.g., dichloromethane/water) to recover unreacted starting materials .

Q. How can researchers functionalize this compound for use in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig)?

Introduce boronic acid or halide substituents via:

  • Boronation : React with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis, as seen in related benzyloxyarylboronic acid syntheses .
  • Halogenation : Use N-bromosuccinimide (NBS) or iodine monochloride (ICl) to add halogens at the isonicotinic acid’s meta-position .

Q. What alternatives exist for sourcing this compound given its commercial discontinuation?

In-house synthesis is recommended. Follow the palladium-mediated coupling protocol , substituting isonicotinic acid derivatives with commercially available precursors (e.g., 3-aminoisonicotinic acid). Alternatively, explore enzymatic protection/deprotection methods using carbamate-forming enzymes .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

The Cbz group is sensitive to acidic/alkaline hydrolysis. Store at 0–6°C in anhydrous dimethyl sulfoxide (DMSO) or under nitrogen. Monitor degradation via periodic TLC analysis (Rf shift indicates hydrolysis) .

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